3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid
Description
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chromenone structure, which is a type of heterocyclic compound. The unique combination of these functional groups makes it a valuable compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H9BO6 |
|---|---|
Molecular Weight |
248.00 g/mol |
IUPAC Name |
(3-methoxycarbonyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H9BO6/c1-17-11(14)8-5-18-9-3-2-6(12(15)16)4-7(9)10(8)13/h2-5,15-16H,1H3 |
InChI Key |
JODRMAVXXGUAOO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the palladium catalyst and boronic acid reagents can make the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chromenone structure can be reduced to form dihydrochromenones.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce dihydrochromenones .
Scientific Research Applications
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and probes. Additionally, the chromenone structure can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the chromenone moiety.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is unique due to the presence of both the boronic acid and chromenone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Biological Activity
3-(Methoxycarbonyl)-4-oxo-4H-chromen-6-ylboronic acid (CAS No. 1220419-11-3) is a compound that combines a chromenone structure with a boronic acid functional group. This unique combination endows the compound with various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(Methoxycarbonyl)-4-oxo-4H-chromen-6-ylboronic acid is , with a molecular weight of 248.00 g/mol. The compound features a methoxycarbonyl group, which enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1220419-11-3 |
| Molecular Formula | C₁₁H₉BO₆ |
| Molecular Weight | 248.00 g/mol |
1. Enzyme Inhibition
Research indicates that compounds with boronic acid functionalities can act as enzyme inhibitors by forming covalent bonds with active site residues. Specifically, studies have shown that derivatives of chromenone structures exhibit inhibitory effects on various enzymes:
- Cholinesterases : These enzymes are critical in neurotransmission. The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives similar to 3-(Methoxycarbonyl)-4-oxo-4H-chromen-6-ylboronic acid have shown IC₅₀ values of approximately 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate activity against these targets .
2. Antioxidant Properties
The antioxidant activity of chromenone derivatives is well-documented, attributed to their ability to scavenge free radicals and inhibit oxidative stress. The presence of the methoxycarbonyl group may enhance this activity by stabilizing radical intermediates formed during oxidation reactions.
3. Anti-inflammatory Effects
Compounds like 3-(Methoxycarbonyl)-4-oxo-4H-chromen-6-ylboronic acid have been linked to anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Studies suggest that such compounds can inhibit COX-2 and LOX pathways, which are crucial in inflammatory responses .
Case Studies
A relevant study explored the biological activity of related chromenone compounds against cholinesterases and their potential as multi-target-directed ligands. The study utilized molecular docking techniques to assess interactions between these compounds and enzyme targets, revealing significant binding affinities that correlate with observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
